
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Übersicht
Beschreibung
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 915922-93-9 and a linear formula of C10 H12 O2 S . It has a molecular weight of 196.27 . This compound is used in various applications in scientific research, ranging from organic synthesis to materials science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules. Its structure is conducive to forming carbon-sulfur bonds, which are pivotal in creating molecules with potential therapeutic effects . It can be used to develop novel pharmaceuticals, including inhibitors and receptor modulators.
Agriculture: Crop Protection Agents
In agriculture, this chemical can be utilized to synthesize crop protection agents. Its thiophene ring is a common motif in many pesticides and herbicides. Researchers can modify this compound to create new derivatives that protect crops from pests and diseases, potentially leading to more effective and safer agrochemicals .
Material Science: Polymer Synthesis
The compound’s reactive aldehyde group makes it a candidate for polymer synthesis applications in material science. It can be incorporated into polymers to alter their properties, such as increasing flexibility or enhancing thermal stability. This can lead to the development of new materials with specific characteristics for industrial use .
Environmental Science: Pollutant Removal
In environmental science, derivatives of this compound could be explored for their ability to bind and remove pollutants from water and soil. The thiophene moiety can interact with heavy metals and organic pollutants, potentially leading to new methods for environmental cleanup .
Energy: Organic Photovoltaic Materials
The compound’s conjugated system is beneficial for creating organic photovoltaic materials. By incorporating it into the molecular design of organic solar cells, researchers can improve the efficiency of light absorption and charge transport, contributing to the advancement of renewable energy technologies .
Food Industry: Flavor and Fragrance Synthesis
While not directly used in food, this compound could be a precursor in the synthesis of flavor and fragrance chemicals. Its structure allows for the creation of various aromatic derivatives that can be used to enhance the sensory properties of food products .
Cosmetics: Active Ingredient Development
In the cosmetics industry, the compound can be modified to produce active ingredients for skincare products. Its molecular framework can be tailored to develop compounds with antioxidant, anti-inflammatory, or antimicrobial properties, which are beneficial in cosmetic formulations .
Proteomics Research: Protein Modification
This compound can be used in proteomics research to modify proteins and peptides. The aldehyde group can react with amino groups in proteins, enabling the study of protein function and interaction, which is crucial in understanding diseases and developing new treatments .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(oxan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFLKYMBWVBWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672408 | |
| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde | |
CAS RN |
915922-93-9 | |
| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



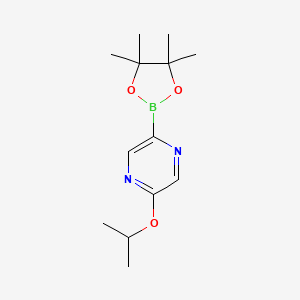



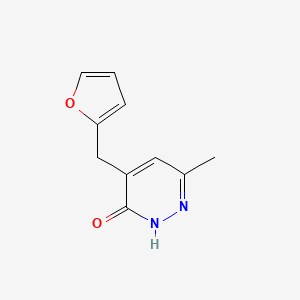
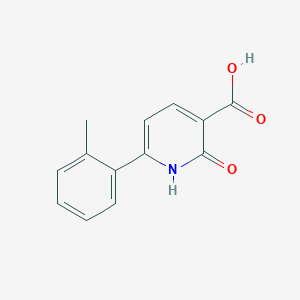
![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)
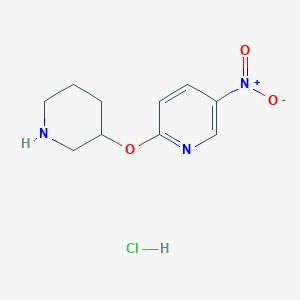
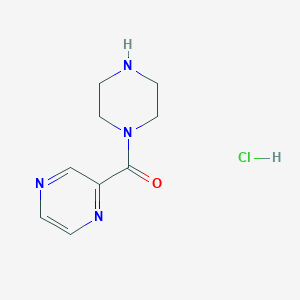




![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)